molecular formula C9H10FNO B14824732 3-Cyclopropoxy-4-fluoroaniline

3-Cyclopropoxy-4-fluoroaniline

Cat. No.: B14824732
M. Wt: 167.18 g/mol
InChI Key: JOFSIPCLBQRETL-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-fluoroaniline is an aromatic amine derivative featuring a fluorine atom at the para position and a cyclopropoxy group (a three-membered cyclic ether) at the meta position of the aniline ring. The cyclopropoxy substituent introduces steric bulk and electronic effects due to the strained cyclopropane ring, which may influence reactivity and physical properties. Its molecular formula is C₉H₁₀FNO, with a calculated molecular weight of 167.15 g/mol. Structural analogs often differ in the nature of the alkoxy/alkyl substituent, which significantly impacts their physicochemical and functional characteristics .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

3-cyclopropyloxy-4-fluoroaniline

InChI

InChI=1S/C9H10FNO/c10-8-4-1-6(11)5-9(8)12-7-2-3-7/h1,4-5,7H,2-3,11H2

InChI Key

JOFSIPCLBQRETL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-fluoroaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Reduction: Using large reactors and optimized conditions to ensure high yield and purity.

    Purification: The product is purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form cyclopropoxyfluorobenzene.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C or Pt/C catalysts.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 3-cyclopropoxy-4-fluoronitrobenzene.

    Reduction: Formation of cyclopropoxyfluorobenzene.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-4-fluoroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluoroaniline involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Electronic Effects

  • Methoxy Group (3-Fluoro-4-methoxyaniline): The methoxy group donates electrons via resonance, increasing the electron density of the aromatic ring.
  • Cyclopropoxy Group (this compound) : The cyclopropoxy group’s strained ring may limit resonance donation compared to methoxy, but its oxygen atom still exerts moderate electron-donating effects. The ring strain could also increase reactivity in ring-opening reactions .
  • Cyclopropyl Group (3-Cyclopropyl-4-fluoroaniline) : As a carbon-linked substituent, the cyclopropyl group is less electron-donating than alkoxy groups. Its steric bulk may hinder certain reactions .

Steric and Solubility Considerations

  • Propoxy (3-Fluoro-4-propoxyaniline) has a longer alkyl chain, increasing lipophilicity and possibly improving solubility in nonpolar solvents .

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